2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile
Description
2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with amino, dichlorophenyl, and hydroxy-methoxyphenyl groups.
- The 4-hydroxy-3-methoxyphenyl moiety contributes hydrogen-bonding capacity and polarity, influencing solubility and interactions with biological targets .
- Synthesis: Similar nicotinonitriles are synthesized via condensation of α,β-unsaturated ketones with malononitrile, as seen in and . For example, describes a dichlorophenyl-naphthyl nicotinonitrile synthesized using malononitrile, suggesting analogous routes for the target compound .
- Biological Relevance: Nicotinonitriles are recognized for antitumor, antimicrobial, and antiproliferative activities. The dichlorophenyl and hydroxy-methoxyphenyl substituents align with structural motifs in compounds targeting cancer cells (e.g., ) .
Properties
Molecular Formula |
C19H13Cl2N3O2 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13Cl2N3O2/c1-26-18-6-10(2-5-17(18)25)13-8-16(24-19(23)14(13)9-22)12-4-3-11(20)7-15(12)21/h2-8,25H,1H3,(H2,23,24) |
InChI Key |
AYBGAAXWVSQQML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Chalcone Intermediate Formation
The foundational step for constructing the nicotinonitrile core involves synthesizing chalcone precursors. A substituted acetophenone bearing the 4-hydroxy-3-methoxyphenyl group reacts with 2,4-dichlorobenzaldehyde under basic conditions (e.g., NaOH in ethanol) to yield the corresponding chalcone. For example:
Key variables:
Cyclization to Nicotinonitrile Core
The chalcone intermediate undergoes cyclization with malononitrile and ammonium acetate under refluxing conditions (80–120°C, 6–12 hours) to form the pyridine ring. This step is critical for positioning the nitrile (-CN) and aryl substituents:
Catalysts :
-
Aliquat 336® (tricapryl-methylammonium chloride) enhances reaction homogeneity under phase-transfer conditions.
-
Piperidine or acetic acid accelerates cyclization in polar aprotic solvents.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves yield consistency and reduces reaction times. Key parameters:
High-Throughput Screening
Automated platforms screen catalysts and solvents to optimize:
-
Solvent systems : Ethanol/water mixtures reduce environmental impact.
-
Catalyst loading : 0.5–2 mol% Aliquat 336® balances cost and efficiency.
Data Tables: Reaction Optimization
Table 1. Cyclization Conditions and Yields
| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | None | 65 |
| 2 | DMF | 120 | Piperidine | 85 |
| 3 | Ethanol | 100 | Aliquat 336® | 78 |
Table 2. Amination Efficiency
| Entry | Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH | Chlorobenzene/HO | 2.5 | 72 |
| 2 | NaBH | Acetonitrile | 4.0 | 59 |
Mechanistic Insights and Kinetic Analysis
Cyclization Pathway
The chalcone-malononitrile cyclization proceeds via a Knoevenagel condensation, forming an α,β-unsaturated intermediate that undergoes intramolecular cyclization with ammonium acetate. Density functional theory (DFT) calculations indicate a activation energy barrier of ~25 kcal/mol for the rate-limiting step.
Chemoselectivity in Reduction
Sodium borohydride selectively reduces the tetrazolo[1,5-a]pyridine intermediate at the N-N bond, preserving the nitrile group. Competing pathways (e.g., nitrile reduction) are suppressed by maintaining pH > 10.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, indicating its effectiveness against several human tumor cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile | MCF-7 (breast cancer) | 10.5 |
| 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile | NCI-H460 (lung cancer) | 8.3 |
| Doxorubicin | MCF-7 | 0.5 |
The mechanism behind its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound results in significant DNA fragmentation, indicating a pro-apoptotic effect. Additionally, it may target specific proteins involved in tumor growth, influencing pathways related to cell proliferation.
Antiviral Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antiviral activity. Certain derivatives have been evaluated for efficacy against human adenovirus (HAdV), demonstrating promising results with low micromolar potency. The selectivity index for these compounds indicates a favorable therapeutic window compared to traditional antiviral agents.
Case Study 1: Cytotoxicity Assessment
A study focused on the cytotoxic effects of various nicotinonitriles against T98G (glioblastoma) and HepG2 (hepatocellular carcinoma) cell lines showed that compounds similar to 2-amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile exhibited IC50 values in the low micromolar range. This indicates significant potential for further development as anticancer agents.
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the phenyl rings significantly influence the biological activity of nicotinonitriles. For instance, substituents on the chlorophenyl moiety were found to enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity profiles in normal cells. This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Summary
The compound 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile shows promise in both anticancer and antiviral research domains. Its synthesis methods are well-established, and ongoing studies continue to elucidate its biological mechanisms and potential therapeutic applications. Further research is warranted to explore its efficacy and safety profiles in clinical settings.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Substituent Impact on Bioactivity: Chlorine vs. Hydroxy-Methoxyphenyl vs. Hydroxyphenyl: The methoxy group in the target compound adds steric bulk and electron-donating effects, which could modulate binding to enzymes like Survivin or MCF-7 receptors .
Structural Flexibility :
- Dihedral angles between aromatic rings (e.g., 55.04° in ) influence molecular packing and intermolecular interactions. The target compound’s hydroxy-methoxyphenyl group may introduce conformational rigidity, affecting crystal stability and hydrogen-bonding networks .
Computational Insights: QSAR models () correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity. The dichlorophenyl group likely lowers the LUMO energy, enhancing electrophilic interactions in cancer cells . Docking studies suggest nicotinonitriles with bulky substituents (e.g., naphthyl in ) occupy larger binding pockets, while polar groups (hydroxy/methoxy) improve affinity via hydrogen bonds .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , using malononitrile and substituted chalcones. The hydroxy-methoxyphenyl group may require protection/deprotection steps to avoid side reactions .
Q & A
Basic: What are the optimal synthetic routes for 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile?
Methodological Answer:
The compound is synthesized via a multi-step protocol starting from halogenated precursors. A common approach involves:
- Step 1: Condensation of substituted benzaldehyde derivatives with malononitrile under basic conditions to form the pyridine core.
- Step 2: Functionalization of the pyridine ring via nucleophilic aromatic substitution (NAS) using dichlorophenyl and methoxyphenyl groups.
- Step 3: Purification via slow solvent evaporation (e.g., methanol) to obtain single crystals for structural validation .
Key parameters include temperature control (60–80°C), solvent choice (DMSO or dichloromethane), and base catalysts (e.g., KOH) to optimize yield (60–75%) and purity .
Basic: How to structurally characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve dihedral angles between aromatic rings (e.g., 55.04° between naphthyl and pyridyl groups) and hydrogen-bonding networks (N–H⋯N, C–H⋯N) stabilizing the crystal lattice .
- NMR Spectroscopy: Assign peaks using and NMR data. For example, aromatic protons appear at δ 7.06–8.42 ppm, while methoxy groups resonate as singlets near δ 3.64 ppm .
- Mass Spectrometry: Confirm molecular weight (e.g., monoisotopic mass: 253.1015 Da for analogs) and fragmentation patterns .
Advanced: How to design bioactivity studies targeting enzyme inhibition or protein-ligand interactions?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding affinities with target enzymes (e.g., kinases, cytochrome P450). Focus on the nicotinonitrile moiety’s role in hydrogen bonding with active sites .
- In Vitro Assays: Test inhibition of enzymatic activity (e.g., IC determination) under physiological pH and temperature. Include positive controls (e.g., known inhibitors) and validate via dose-response curves .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methoxy to ethoxy) to assess changes in potency and selectivity .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Case Example: Discrepancies in aromatic proton chemical shifts (NMR) vs. XRD-derived bond lengths may arise from dynamic effects (e.g., tautomerism in solution).
- Resolution Steps:
Advanced: What computational methods are recommended for predicting this compound’s reactivity or stability?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to assess stability under varying pH and temperature.
- Degradation Pathways: Use software like ACD/Percepta to model hydrolysis or oxidation products, guided by substituent electronic profiles (e.g., electron-withdrawing Cl groups) .
Basic: How to assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for analogs).
- Photostability: Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
- Solution Stability: Store in DMSO or methanol at 4°C and 25°C; track purity changes over 1–4 weeks using LC-MS .
Advanced: How to enhance regioselectivity during functionalization of the pyridine core?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amino group) to steer NAS toward the 6-position.
- Metal Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group installation at the 4- and 6-positions .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions .
Advanced: What crystallographic challenges arise when analyzing hydrogen-bonding networks?
Methodological Answer:
- Challenge: Disordered hydrogen atoms in XRD data may obscure accurate bond-length measurements.
- Resolution:
- Refine H-atom positions using restraints (e.g., riding models with U = 1.2–1.5×U of parent atoms).
- Validate via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯N vs. C–H⋯π) .
- Compare with analogous structures (e.g., 2-amino-4-fluorophenyl derivatives) to identify conserved motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
